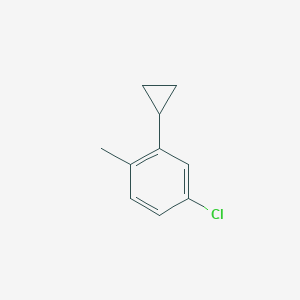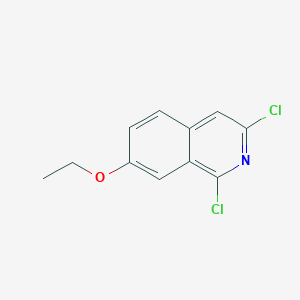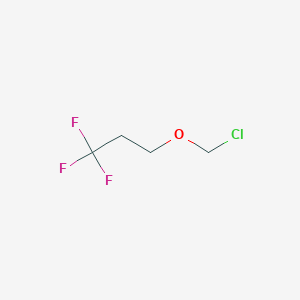
4-Chloro-2-cyclopropyl-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-1-methylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to form chlorobenzene. The chlorobenzene then undergoes a Friedel-Crafts alkylation reaction with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-cyclopropyl-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of phenols or amines.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Nitration: 4-Chloro-2-cyclopropyl-1-methyl-3-nitrobenzene
Sulfonation: 4-Chloro-2-cyclopropyl-1-methylbenzenesulfonic acid
Bromination: 4-Bromo-2-cyclopropyl-1-methylbenzene
Nucleophilic Substitution: 4-Hydroxy-2-cyclopropyl-1-methylbenzene (phenol derivative)
Oxidation: 4-Chloro-2-cyclopropylbenzoic acid
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclopropyl-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
2-Cyclopropyl-1-methylbenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.
4-Chloro-2-methylbenzene: Lacks the cyclopropyl group, which influences its steric and electronic properties.
Uniqueness
4-Chloro-2-cyclopropyl-1-methylbenzene is unique due to the presence of both the chlorine atom and the cyclopropyl group on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H11Cl |
|---|---|
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
4-chloro-2-cyclopropyl-1-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI-Schlüssel |
XPYXHHCGYHVOCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















